![molecular formula C14H20FNO3 B5232130 4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B5232130.png)
4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine, also known as FPEM, is a chemical compound that has been synthesized for scientific research purposes. This compound belongs to the class of morpholine derivatives and has gained significant attention due to its potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine is not fully understood. However, it has been proposed that 4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine may exert its effects by modulating the activity of ion channels and receptors in the brain. 4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine has been shown to enhance the activity of GABA receptors, which are involved in the regulation of neuronal excitability. It has also been suggested that 4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine may inhibit the activity of glutamate receptors, which are involved in the transmission of excitatory signals in the brain.
Biochemical and Physiological Effects:
4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter GABA in the brain, which may contribute to its anticonvulsant and neuroprotective effects. 4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine has also been shown to reduce the levels of inflammatory cytokines in the brain, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine has several advantages for use in lab experiments. It exhibits potent and selective anticonvulsant and neuroprotective effects, making it a valuable tool for investigating the underlying mechanisms of these processes. 4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine is also relatively easy to synthesize and purify, making it readily available for use in research. However, 4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine has some limitations for use in lab experiments. It has a relatively short half-life in the body, which may limit its effectiveness in some applications. Additionally, 4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
Orientations Futures
There are several future directions for research on 4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine. One area of interest is the development of 4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine analogs with improved pharmacokinetic properties and potency. Another area of interest is the investigation of 4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine's potential as a therapeutic agent for the treatment of neurodegenerative disorders. Further studies are needed to elucidate the exact mechanism of action of 4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine and to establish its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis method of 4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine involves the reaction between 2-(2-fluorophenoxy)ethanol and morpholine in the presence of a base catalyst. The reaction takes place under mild conditions and yields 4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine as the final product. The purity of the product can be enhanced by recrystallization or column chromatography.
Applications De Recherche Scientifique
4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine has been used in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit potent anticonvulsant and neuroprotective effects in animal models. 4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine has also been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
4-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO3/c15-13-3-1-2-4-14(13)19-12-11-18-10-7-16-5-8-17-9-6-16/h1-4H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIWNWRHNQLXPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOCCOC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dichlorobenzyl)glycinamide](/img/structure/B5232051.png)

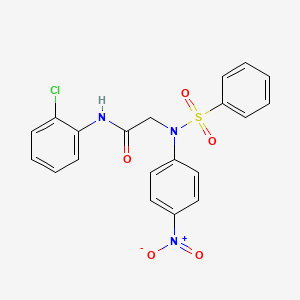
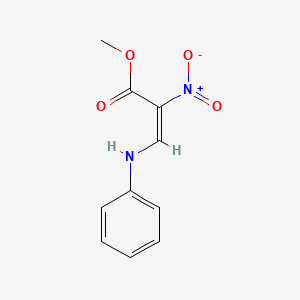
![1-(5-chloro-2-pyridinyl)-4-{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5232068.png)
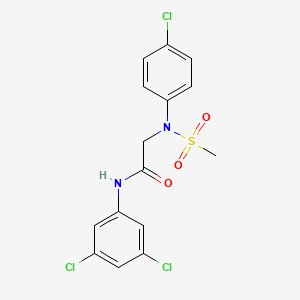
![1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol](/img/structure/B5232083.png)
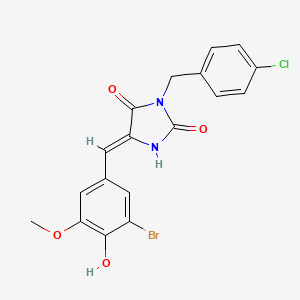
![N-[3-(mesityloxy)propyl]-1-butanamine](/img/structure/B5232093.png)
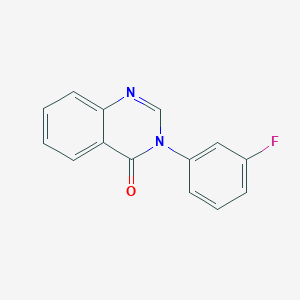
![N~2~-(4-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5232105.png)
![(3-{5-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol](/img/structure/B5232121.png)
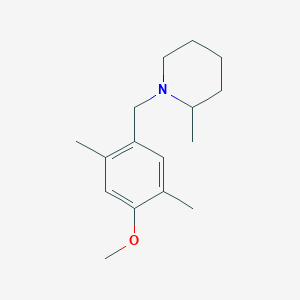
![N-(2-methoxyethyl)-2-(3-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B5232140.png)